Home > Products > Screening Compounds P82406 > 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide
3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide -

3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide

Catalog Number: EVT-3723618
CAS Number:
Molecular Formula: C24H20N2O4S2
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[4-(Benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide is a synthetic organic compound belonging to the class of acrylamides. It is a derivative of benzothiazole, a heterocyclic compound with a wide range of biological activities. In scientific research, this compound has primarily been investigated for its potential as a microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor []. mPGES-1 is an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

Synthesis Analysis

The synthesis of 3-[4-(Benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide was achieved through a multi-step process. The key step involves the coupling of 6-(methylsulfonyl)-1,3-benzothiazol-2-amine with 3-[4-(benzyloxy)phenyl]acrylic acid using a suitable coupling reagent. []

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide involves the inhibition of mPGES-1 activity. [] Although the exact mechanism of inhibition is not fully elucidated, it is likely that the compound binds to the active site of the enzyme, preventing the conversion of prostaglandin H2 (PGH2) to PGE2. By inhibiting mPGES-1, the compound can potentially reduce the production of PGE2 and subsequently mitigate inflammation and pain.

Applications

3-[4-(Benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has been identified as a promising lead compound for the development of novel mPGES-1 inhibitors. [] Preclinical studies demonstrated that this compound exhibits potent in vitro inhibitory activity against mPGES-1, with an IC50 value of 1.3 μM. [] Further research is warranted to explore its potential therapeutic applications in various inflammatory conditions.

N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

Compound Description: This class of compounds features a 1,3-benzothiazole moiety linked to a 4-phenyl-1,3-thiazol-2(3H)-imine through an amine group. A specific compound within this class, 2b, demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929. This cytotoxicity was attributed to the presence of a phenolic segment within the compound's structure. []

Relevance: The N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds are structurally related to 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide by sharing the core 1,3-benzothiazole moiety. Both compound classes feature a substituent at the 6-position of the benzothiazole ring, highlighting the potential importance of this position for biological activity. []

{tert-butylmethyl[4-(6-{[4-(pyridin-2-yl-)1H-1,2,3-triazol-1-yl]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate}

Compound Description: This ligand incorporates a 1,3-benzothiazole core linked to a pyridyl-triazole moiety and a carbamate group. When combined with copper(II) dichloride in acetonitrile, it forms a coordination polymer. []

Relevance: This compound shares the 1,3-benzothiazole core with 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, demonstrating the versatile nature of this heterocyclic system in forming diverse chemical structures. The presence of a phenyl group attached to the benzothiazole in both compounds further strengthens the structural connection. []

5-[4'-(1,3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amyl-porphirin

Compound Description: This porphyrin derivative features a 1,3-benzothiazol-2-ylphenyl group at the 5-position of the porphyrin ring. It forms complexes with cobalt, copper, and zinc acetates. These metal complexes, when immobilized on chemically activated polypropylene materials, exhibit bacteriostatic resistance against Staphylococcus aureus and Escherichia coli. []

Relevance: This compound, like 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, incorporates a 1,3-benzothiazol-2-ylphenyl group, showcasing its potential as a building block for molecules with varied biological activities, from anti-bacterial properties to potential anti-inflammatory effects. []

{μ-2-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-azapropane-1,3-dithiolato-κ4 S,S′:S,S′}bis[tricarbonyliron(I)]

Compound Description: This compound, designed as an [FeFe]-hydrogenase active site model, consists of a 2-azadithiolate ligand coordinated to two tricarbonyliron(I) units. The 2-azadithiolate features a 1,3-benzothiazol-2-ylphenyl substituent. []

Relevance: This complex shares the 1,3-benzothiazol-2-ylphenyl structural motif with 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide. This shared motif highlights the ability of this group to participate in diverse chemical environments, from coordination complexes to organic molecules, potentially influencing biological activity in various ways. []

5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP)

Compound Description: This compound serves as a key intermediate in the synthesis of N-Mannich bases. These N-Mannich bases of BTZP demonstrate antimicrobial, antioxidant, and cytotoxic activities. Notably, compounds with electron-donating groups on the phenyl ring exhibit significant antibacterial activity, while those with electron-withdrawing groups show moderate antifungal activity. []

Relevance: This compound shares the 1,3-benzothiazole core with 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide. Both compounds feature a substituent at the 6-position of the benzothiazole ring, further emphasizing the significance of this position in modulating biological activity. This comparison suggests the potential for the target compound to possess similar biological activities. []

2-(7-chloro-6-fluro-1,3-benzothiazol-2-yl)-N’-[(Z)-phenyl methylidene] acetohydrazide Derivatives (SMVB-IIIA-IIIG)

Compound Description: This series of compounds consists of a 1,3-benzothiazole core linked to an acetohydrazide group substituted with various phenyl methylidene groups. Compounds SMVB-IIIC, SMVB-IIIE, and SMVB-IIIF exhibited significant anticonvulsant activity. []

Relevance: This series, similar to 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, features a substituted 1,3-benzothiazole core linked to a phenyl-containing group via an amide linkage. The presence of a halogen substituent on the benzothiazole ring in both the series and the target compound underscores the potential influence of halogens on biological activity. []

Columbin

Compound Description: Columbin, a natural product isolated from Piper crocatum leaves, demonstrates potent α-glucosidase inhibitory activity. Molecular docking studies revealed that Columbin interacts strongly with the active site of α-glucosidase, forming stable interactions with key amino acid residues. []

Relevance: Although not directly structurally related, Columbin is included due to its reported α-glucosidase inhibitory activity. This finding is relevant because the paper discussing Columbin also suggests that 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide may be present in the same ethyl acetate fraction of Piper crocatum leaves. This co-occurrence hints at a potential for 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide to exhibit similar α-glucosidase inhibitory activity. []

N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8)

Compound Description: This compound, identified through a multi-step virtual screening protocol, exhibits significant inhibitory activity against microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC50 value of 1.3 μM. Structural optimization led to derivatives with even greater potency (IC50: 0.3–0.6 μM). []

Relevance: This compound is structurally related to 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide by sharing the 1,3-benzothiazole core linked to a phenyl group through a sulfonamide or acrylamide linker, respectively. The presence of a substituent at the 6-position of the benzothiazole ring in both compounds further highlights the structural similarity. The discovery of 8 as a potent mPGES-1 inhibitor suggests that the target compound, with its similar structure, might also exhibit inhibitory activity against this enzyme. []

2-mercapto-[5-acetamid thiamethyl benzothiazol]-1,3,4-thiadiazole (9)

Compound Description: This compound was synthesized from 2-amino benzothiazole through a series of reactions. This compound was part of a larger study focusing on the synthesis of five and six-membered heterocyclic systems derived from 2-mercapto benzothiazole and evaluating their biological activity. []

Relevance: This compound, like 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, is derived from a substituted 2-amino benzothiazole, highlighting the diverse chemical space accessible from this core structure. The focus on biological activity screening in the study where compound 9 was developed suggests that 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, with its similar scaffold, might also exhibit interesting biological properties. []

2-[5-phenyl-1,3,4-oxadiazol-2`-thiomethyl] benzothiazole (11)

Compound Description: This compound, containing both benzothiazole and oxadiazole moieties, was synthesized and characterized along with other five and six-membered heterocyclic systems derived from 2-mercapto benzothiazole. The biological activity of this series of compounds was evaluated against Proteus vulgaris (G-) and Staphylococcus aureus (G+). []

Relevance: Though not directly analogous in structure, 2-[5-phenyl-1,3,4-oxadiazol-2`-thiomethyl] benzothiazole (11) shares the benzothiazole core with 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide. The inclusion of this compound in a biological activity study underscores the potential of benzothiazole-containing molecules, like the target compound, to exhibit interesting pharmacological properties. []

Imidazolidin-2-1,3-disubstituted Derivatives

Compound Description: These compounds are characterized by a central imidazolidine ring substituted at the 1 and 3 positions. They are reported to act as CYP17 inhibitors, enzymes involved in androgen biosynthesis. []

Relevance: While not directly structurally related to 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, these derivatives are relevant because the paper discussing them lists various substituents allowed at the 1 and 3 positions of the imidazolidine ring, including a benzothiazole moiety. This suggests that exploring imidazolidine-2-1,3-disubstituted derivatives containing the benzothiazole moiety of the target compound could be a viable strategy for discovering novel CYP17 inhibitors. []

4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6)

Compound Description: This compound, discovered through virtual screening, demonstrates microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitory activity with an IC50 value of 1.2 μM. It represents a novel non-acidic mPGES-1 inhibitor with a distinct chemotype. []

Relevance: While not directly structurally similar to 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, its identification as a mPGES-1 inhibitor alongside compound 8 in the same study strengthens the possibility of the target compound exhibiting similar activity due to its shared benzothiazole core and presence of a substituted phenyl group. []

1-(4/6-substituted-1,3-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric Acid Derivatives (5)

Compound Description: This series of compounds, synthesized from substituted benzothiazoles, features a thiobarbituric acid ring linked to a phenyl group and a 1,3-benzothiazole. The synthesized compounds were screened for entomological and antibacterial activities. []

Relevance: The 1-(4/6-substituted-1,3-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acid derivatives share the core 1,3-benzothiazole scaffold with 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide. The inclusion of this series in a biological activity study, specifically examining entomological and antibacterial properties, hints at the potential for the target compound to possess similar biological activities due to its shared structural features. []

4-(m-hydroxy-p-methoxy phenyl)-1-[(6'-fluoro-7'-substituted (1,3)-benzothiazol-2'-yl) amido-2-phenyl]-3-chloro azetidin-2-one Derivatives

Compound Description: This series of compounds, featuring a β-lactam ring (azetidin-2-one) linked to a benzothiazole moiety, was investigated for anti-inflammatory, anthelmintic, and anticonvulsant activities. [, , ]

Relevance: These derivatives, like 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, contain a substituted 1,3-benzothiazole core linked to a phenyl-containing group. The exploration of these compounds for a range of biological activities, including anti-inflammatory effects, suggests that the target compound, with its similar structure, could also exhibit therapeutic potential in these areas. [, , ]

2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides (6a–j)

Compound Description: These compounds, derived from nicotinic acid and 2-amino-6-methylbenzothiazole, feature a thiazolidinone ring linked to a nicotinamide and a benzothiazole moiety. The compounds exhibited promising in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as against fungal species. []

Relevance: This series shares the 1,3-benzothiazole core with 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, emphasizing the recurring presence of this structural motif in compounds with diverse biological activities. The notable antimicrobial activity exhibited by these thiazolidinone-containing compounds suggests that the target compound, also containing a benzothiazole core, could have similar potential as an antimicrobial agent. []

Heterocyclic Compounds Derived from 2-Amino Benzothiazole

Compound Description: This study explored the synthesis of various five and six-membered heterocyclic compounds, including substituted imidazoles, triazines, and thiazolidines, all derived from 2-amino benzothiazole. The synthesized compounds were characterized using spectroscopic techniques. []

Relevance: This research highlights the versatility of 2-amino benzothiazole as a starting material for the synthesis of diverse heterocyclic compounds with potential biological activity. 3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, featuring a substituted 1,3-benzothiazole core, falls within this chemical space, suggesting it might exhibit interesting biological properties similar to other derivatives explored in this study. []

Properties

Product Name

3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide

IUPAC Name

(E)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-enamide

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C24H20N2O4S2/c1-32(28,29)20-12-13-21-22(15-20)31-24(25-21)26-23(27)14-9-17-7-10-19(11-8-17)30-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,25,26,27)/b14-9+

InChI Key

SALUCPVEGCAFFQ-NTEUORMPSA-N

SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.